N-(3-chlorophenyl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide N-(3-chlorophenyl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide
Brand Name: Vulcanchem
CAS No.: 1251581-01-7
VCID: VC6695963
InChI: InChI=1S/C22H19ClN4O2/c1-2-26-14-24-20-18(15-7-4-3-5-8-15)12-27(21(20)22(26)29)13-19(28)25-17-10-6-9-16(23)11-17/h3-12,14H,2,13H2,1H3,(H,25,28)
SMILES: CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC(=CC=C4)Cl
Molecular Formula: C22H19ClN4O2
Molecular Weight: 406.87

N-(3-chlorophenyl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide

CAS No.: 1251581-01-7

Cat. No.: VC6695963

Molecular Formula: C22H19ClN4O2

Molecular Weight: 406.87

* For research use only. Not for human or veterinary use.

N-(3-chlorophenyl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide - 1251581-01-7

Specification

CAS No. 1251581-01-7
Molecular Formula C22H19ClN4O2
Molecular Weight 406.87
IUPAC Name N-(3-chlorophenyl)-2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide
Standard InChI InChI=1S/C22H19ClN4O2/c1-2-26-14-24-20-18(15-7-4-3-5-8-15)12-27(21(20)22(26)29)13-19(28)25-17-10-6-9-16(23)11-17/h3-12,14H,2,13H2,1H3,(H,25,28)
Standard InChI Key AJDNFWMRLHLMSI-UHFFFAOYSA-N
SMILES CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC(=CC=C4)Cl

Introduction

Molecular Formula

The molecular formula of the compound is C20H18ClN3O2, indicating it contains carbon, hydrogen, chlorine, nitrogen, and oxygen atoms.

Structural Features

  • The core structure is a pyrrolo[3,2-d]pyrimidine system fused with a phenyl group.

  • It includes:

    • A 3-chlorophenyl group attached to the nitrogen atom.

    • An acetamide moiety linked to the pyrimidine ring.

    • A ketone functional group (4-oxo) and an ethyl substituent on the pyrrolo ring.

Chemical Representation

The compound consists of both aromatic and heterocyclic systems, making it a hybrid structure with potential biological activity.

Synthesis

Although specific synthesis details for this compound are not directly available in the provided sources, similar compounds are synthesized using multi-step organic reactions involving:

  • Aromatic Substitution: Introduction of the 3-chlorophenyl group via nucleophilic substitution.

  • Cyclization Reactions: Formation of the pyrrolo[3,2-d]pyrimidine scaffold through condensation reactions involving precursors like urea or guanidine derivatives.

  • Functional Group Modifications: Incorporation of the acetamide group through acylation reactions.

For example:

  • A precursor pyrimidine derivative can undergo alkylation with ethyl halides to introduce the ethyl group.

  • Oxidation or selective reduction steps may be employed to achieve the ketone functionality.

Spectroscopic Techniques

To confirm the structure of such compounds, standard analytical methods are employed:

  • Nuclear Magnetic Resonance (NMR):

    • Proton (1H^1H) and Carbon (13C^{13}C) NMR spectra help identify chemical shifts corresponding to aromatic protons, amide groups, and alkyl chains.

  • Mass Spectrometry (MS):

    • Provides molecular ion peaks to confirm molecular weight.

  • Infrared Spectroscopy (IR):

    • Detects functional groups like amides (C=OC=O) and aromatic rings.

Crystallographic Studies

X-ray diffraction can be used to determine the precise three-dimensional arrangement of atoms in crystalline forms of the compound.

Molecular Docking Studies

In silico studies can predict binding affinity to biological targets, aiding in drug design optimization.

Comparison with Related Compounds

PropertyN-(3-chlorophenyl)-2-{...}acetamideRelated Compounds (e.g., thiadiazoles)
Core StructurePyrrolo[3,2-d]pyrimidineThiadiazole derivatives
Functional GroupsAmide, KetoneSulfanyl, Cyano
Biological Activity PotentialAnti-inflammatory, AnticancerAntimicrobial
Synthetic ComplexityModerateModerate

Research Directions

  • Structure Optimization:

    • Modifying substituents (e.g., halogens or alkyl groups) to enhance potency and selectivity.

  • Biological Testing:

    • In vitro and in vivo assays to evaluate pharmacokinetics and toxicity profiles.

  • Crystalline Forms:

    • Investigating polymorphism for improved drug formulation stability.

This article provides an overview based on analogous compounds and general principles in medicinal chemistry due to limited direct data on this specific compound from the provided sources. Further experimental studies are necessary for comprehensive insights into its properties and applications.

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